REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH2:10][C:9]([O-:11])=[C:8](C(OC)=O)[C:7]=1[CH3:16])=[O:5])[CH3:2].[Na+].[Cl-].[K+].CC(O)=O.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[CH3:16][C:7]1[CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:9](=[O:11])[CH:8]=1 |f:0.1,2.3,5.6|
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Name
|
sodium 4-(ethoxycarbonyl)-2-(methoxycarbonyl)-3-methylcyclo-penta-1,3-dienolate
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Quantity
|
485 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(C(=C(C1)[O-])C(=O)OC)C.[Na+]
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Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
392 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over about 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 6 h
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured into a 12 L flask
|
Type
|
STIRRING
|
Details
|
After about an additional 30 min of stirring
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the basic aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
further extracted with Et2O (4×400 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (4×500 mL) and brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
concd under reduced pressure to yield a yellow oil that
|
Type
|
DISTILLATION
|
Details
|
was purified by vacuum distillation (92-94° C., 0.4 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(CC(C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |